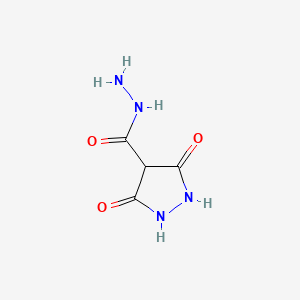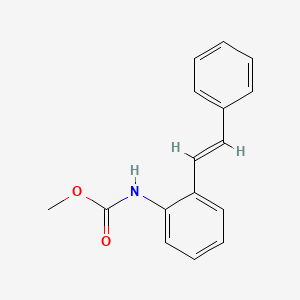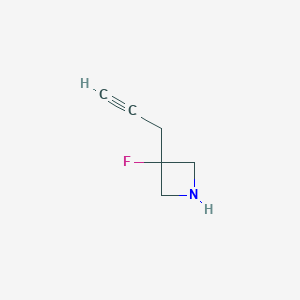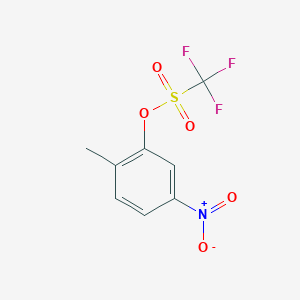
2-Methyl-5-nitrophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.2 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 2-methyl-5-nitroaniline or 2-methyl-5-nitrophenyl ethers.
Reduction: The major product is 2-methyl-5-aminophenyl trifluoromethanesulphonate.
Oxidation: The major product is 2-carboxy-5-nitrophenyl trifluoromethanesulphonate.
Applications De Recherche Scientifique
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for introducing trifluoromethanesulphonate groups.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-5-nitrophenyl trifluoromethanesulphonate exerts its effects involves the interaction of the trifluoromethanesulphonate group with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-nitrophenyl methanesulphonate
- 2-Methyl-5-nitrophenyl benzenesulphonate
- 2-Methyl-5-nitrophenyl toluenesulphonate
Uniqueness
2-Methyl-5-nitrophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H6F3NO5S |
|---|---|
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
(2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |
Clé InChI |
WTSMAYFALLTGPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



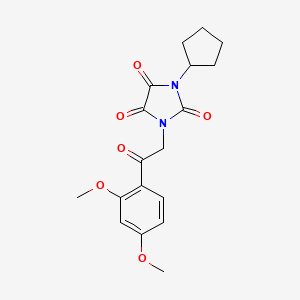
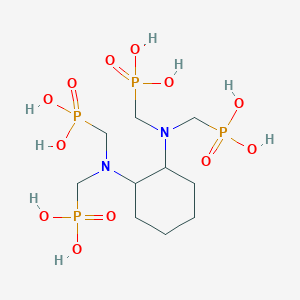
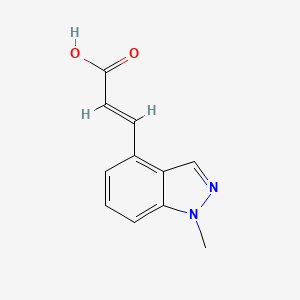

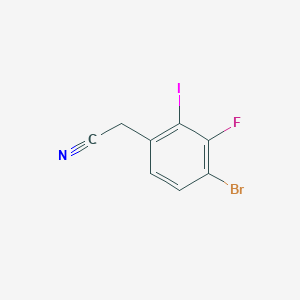
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
